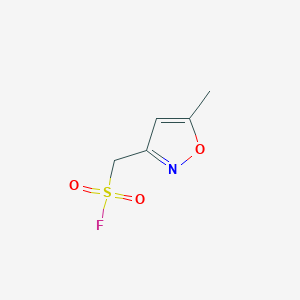
(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride
Overview
Description
“(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride” is an organic compound with the CAS Number: 1311317-32-4 . It has a molecular weight of 179.17 and is commonly used in scientific research and organic compound synthesis .
Molecular Structure Analysis
The IUPAC name for this compound is (5-methyl-3-isoxazolyl)methanesulfonyl fluoride . The InChI code is 1S/C5H6FNO3S/c1-4-2-5(7-10-4)3-11(6,8)9/h2H,3H2,1H3 .Chemical Reactions Analysis
As mentioned earlier, this compound, similar to its chloride counterpart, likely participates in protonation reactions, adding a proton to organic molecules . This facilitates the formation of new bonds and enables various organic synthesis reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.17 . It is shipped with an ice pack and is in the form of an oil .Scientific Research Applications
Synthesis of o-Quinodimethanes
A study by Shirakawa and Sano (2014) demonstrates the use of sulfonyl fluorides in the generation of o-quinodimethanes through reactions with potassium fluoride. These intermediates are crucial for [4+2] cycloadditions, highlighting their significance in synthetic organic chemistry for constructing complex molecular architectures (Shirakawa & Sano, 2014).
Medicinal Chemistry and Drug Discovery
Fang et al. (2020) developed a protocol for synthesizing oxazolyl sulfonyl fluorides, showcasing their potential in medicinal chemistry. These compounds serve as unique, highly functionalized warheads for chemical biology and drug discovery, demonstrating the versatility of sulfonyl fluorides in developing new therapeutic agents (Fang et al., 2020).
Esterification in Green Chemistry
Brinchi, Germani, and Savelli (2003) utilized ionic liquids based on methanesulfonate for the esterification of carboxylic acids, catalyzed by fluoride ions. This method underscores the role of sulfonyl fluorides in promoting green chemistry practices by offering a mild and reusable reaction medium for synthesizing esters (Brinchi, Germani, & Savelli, 2003).
Antibacterial Activity
Özdemir et al. (2009) synthesized sulfonamide derivatives and their metal complexes, investigating their structures and antibacterial activities. This study highlights the application of sulfonyl fluorides in developing new antibacterial agents with potential for treating various bacterial infections (Özdemir et al., 2009).
Nucleophilic Substitution Reactions
Shavnya et al. (2005) explored fluoride-mediated nucleophilic substitution reactions, showcasing the utility of sulfonyl fluorides in organic synthesis. This method allows for the efficient synthesis of alkyl amino and ether pyrazoles, further demonstrating the versatility of sulfonyl fluorides in synthesizing heterocyclic compounds (Shavnya et al., 2005).
High-Voltage Batteries
Lim et al. (2016) introduced (Trimethylsilyl)methanesulfonate as an interface-stabilizing additive to enhance the performance of high-voltage batteries. This additive plays a crucial role in improving capacity retention and rate performance, illustrating the application of sulfonyl fluorides in advancing battery technology (Lim et al., 2016).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO3S/c1-4-2-5(7-10-4)3-11(6,8)9/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOWYDLFFKYMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249392 | |
| Record name | 3-Isoxazolemethanesulfonyl fluoride, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride | |
CAS RN |
1311317-32-4 | |
| Record name | 3-Isoxazolemethanesulfonyl fluoride, 5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolemethanesulfonyl fluoride, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








amine](/img/structure/B1524895.png)

![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B1524898.png)



![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)
![2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide](/img/structure/B1524907.png)
